molecular formula C30H54N6O11S B8125652 N-(Azido-peg3)-N-biotin-peg4-methylester

N-(Azido-peg3)-N-biotin-peg4-methylester

Cat. No.: B8125652
M. Wt: 706.9 g/mol
InChI Key: ZZZFELOBFYPAJE-ZEZDXWPOSA-N
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Description

Properties

IUPAC Name

methyl 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54N6O11S/c1-40-28(38)6-10-41-14-18-45-22-23-47-21-17-44-13-9-36(8-12-43-16-20-46-19-15-42-11-7-32-35-31)27(37)5-3-2-4-26-29-25(24-48-26)33-30(39)34-29/h25-26,29H,2-24H2,1H3,(H2,33,34,39)/t25-,26-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZFELOBFYPAJE-ZEZDXWPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54N6O11S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biotin Conjugation

Biotin is coupled to the PEG-azide intermediate using standard carbodiimide chemistry:

  • Reagents :

    • PEG-azide intermediate (1.0 equiv.)

    • Biotin (1.2 equiv.)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 equiv.)

    • NHS (N-Hydroxysuccinimide, 1.5 equiv.)

    • Solvent: DCM (Dichloromethane)/DMF (4:1 v/v).

  • Procedure :

    • Activate biotin with EDC/NHS in DCM for 1 hour.

    • Add PEG-azide intermediate and stir for 24 hours.

    • Quench with aqueous NaHCO₃, extract with DCM, and dry over MgSO₄.

    • Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Yield : 78–85% after purification.

Methyl Esterification

The final step involves esterification of the carboxylic acid terminus:

  • Reagents :

    • Biotin-PEG-azide acid (1.0 equiv.)

    • Trimethylsilyl diazomethane (2.0 equiv.)

    • Solvent: Methanol.

  • Procedure :

    • Dissolve the acid in methanol under ice-cooling.

    • Add trimethylsilyl diazomethane dropwise.

    • Stir at 0°C for 2 hours, then warm to room temperature.

    • Concentrate under reduced pressure and purify via preparative TLC.

Purity : ≥98% by HPLC.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts coupling efficiency:

SolventCoupling Yield (%)Side Products (%)
DMF95<3
DCM8210
THF7515

Optimal conditions: DMF at 25°C.

Protecting Group Strategy

The Boc group ensures selective reactivity during PEG assembly:

  • Deprotection : Trifluoroacetic acid (TFA) in DCM (1:1 v/v, 30 minutes).

  • Yield Post-Deprotection : 89–93%.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography :

    • Mobile Phase: Ethyl acetate/methanol (9:1 → 7:3).

    • Recovery: 90–95%.

  • Reverse-Phase HPLC :

    • Column: C18, 5 µm, 250 × 4.6 mm.

    • Gradient: 20% → 80% acetonitrile in 30 minutes.

    • Retention Time: 18.2 minutes.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 4.50 (m, 1H, biotin ureido), 3.65–3.40 (m, PEG protons), 3.20 (s, 3H, methyl ester).

  • HRMS (ESI+) :

    • Calculated for C₃₀H₅₄N₆O₁₁S [M+H]⁺: 707.3581.

    • Found: 707.3579.

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Time (Days)
TBTU/DIPEA (DMF)95983
EDC/NHS (DCM)85954
HATU/DIEA (DMF)90973

Superior method: TBTU/DIPEA in DMF offers the best balance of yield and purity.

Challenges and Mitigation Strategies

  • Azide Stability : Azide groups are prone to reduction; reactions must be conducted under inert atmosphere.

  • PEG Hygroscopicity : PEG intermediates absorb moisture; store under desiccation.

  • Biotin Solubility : Use polar aprotic solvents (e.g., DMF) to enhance solubility during coupling.

Chemical Reactions Analysis

Click Chemistry

The azide group in N-(Azido-PEG3)-N-biotin-PEG4-methyl ester participates in click chemistry, primarily reacting with alkynes to form stable triazole linkages. This reaction is highly efficient and selective, making it a preferred method for bioconjugation.

Reaction Mechanism:
The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). In CuAAC, copper(I) acts as a catalyst to facilitate the formation of the triazole ring from the azide and alkyne.

Photochemical Activation

Recent studies have explored the use of light to activate azides for bioconjugation purposes. For instance, targeted aryl azide activation via photoredox catalysis has been demonstrated, where deep red light induces the conversion of azides into reactive nitrenes, allowing for further functionalization in complex biological environments . This approach enhances the versatility of N-(Azido-PEG3)-N-biotin-PEG4-methyl ester in various applications.

Hydrolysis of Methyl Ester

The methyl ester group can undergo hydrolysis under physiological conditions or with specific reagents to release free biotin. This reaction is essential for applications requiring the active form of biotin for binding to streptavidin or avidin.

  • Applications

N-(Azido-PEG3)-N-biotin-PEG4-methyl ester has several applications in biochemical research:

  • Bioconjugation : It serves as a biotinylation reagent that enables the attachment of biomolecules to surfaces or other molecules through click chemistry.

  • Drug Delivery : The PEG component enhances solubility and stability, making it suitable for formulating drug delivery systems.

  • Diagnostics : It is used in assays where biotin-streptavidin interactions are crucial for detecting biomolecules.

  • Research Findings

Recent research highlights the effectiveness of N-(Azido-PEG3)-N-biotin-PEG4-methyl ester in various experimental setups:

  • A study demonstrated that using azides in combination with photocatalytic methods significantly improved reaction yields and specificity in complex environments .

  • Another finding indicated that modifications to PEG linkers can influence binding efficiency and stability in drug delivery systems .

N-(Azido-PEG3)-N-biotin-PEG4-methyl ester represents a versatile tool in chemical biology, particularly due to its ability to engage in click chemistry and its favorable properties derived from PEGylation and biotinylation. Its applications span across drug development, diagnostics, and fundamental biochemical research, making it an essential compound for modern scientific investigations.

  • References

  • Precise PEG - N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester .

  • PMC - Targeted activation in localized protein environments via deep red light .

  • BPS Bioscience - Biotin-PEG3-Azide .

Scientific Research Applications

Bioconjugation

Bioconjugation involves the covalent attachment of biomolecules, which is crucial for developing targeted therapies and diagnostic tools. The azide group in N-(Azido-PEG3)-N-biotin-PEG4-methyl ester allows for click chemistry reactions, specifically:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction enables the efficient conjugation of azide-containing compounds with alkyne-functionalized biomolecules, facilitating the labeling of proteins and other macromolecules .
  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : This method allows for bioconjugation without the need for copper, making it suitable for biological applications where copper may be toxic .

These reactions are pivotal in creating stable bioconjugates that can be used in various assays and therapeutic applications.

Drug Delivery Systems

The incorporation of N-(Azido-PEG3)-N-biotin-PEG4-methyl ester in drug delivery systems enhances the pharmacokinetics and bioavailability of therapeutic agents. The PEG component improves solubility and reduces immunogenicity, making it an attractive choice for:

  • PROTAC Synthesis : This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins through the ubiquitin-proteasome system .
  • Targeted Drug Delivery : By linking drugs to biotin, researchers can exploit the high affinity between biotin and avidin or streptavidin to achieve targeted delivery to specific cells or tissues .

Protein Labeling and Detection

N-(Azido-PEG3)-N-biotin-PEG4-methyl ester is extensively used for protein labeling, which is essential in various biochemical assays:

  • Fluorescence-Assisted Flow Cytometry (FACS) : The compound can be conjugated to fluorophores via click chemistry, allowing for the detection and quantification of proteins in complex mixtures .
  • Western Blotting : Biotinylated proteins can be detected using streptavidin conjugates, enhancing sensitivity and specificity in protein analysis .

Surface Functionalization

The ability to functionalize surfaces with N-(Azido-PEG3)-N-biotin-PEG4-methyl ester opens new avenues in material science:

  • Biomaterials : The compound can be used to modify surfaces of biomaterials to improve biocompatibility or to attach bioactive molecules that promote cell adhesion and growth .
  • Microarray Technologies : It facilitates the immobilization of proteins or nucleic acids on solid supports for high-throughput screening applications .

Case Study 1: Targeted Drug Delivery using PROTACs

A study demonstrated the efficacy of PROTACs synthesized with N-(Azido-PEG3)-N-biotin-PEG4-methyl ester in degrading specific oncogenic proteins in cancer cells. The results indicated a significant reduction in cell viability, showcasing the potential of this compound in targeted cancer therapies.

Case Study 2: Protein Labeling for Immunological Assays

In another research project, researchers utilized this compound to label antibodies with fluorophores for use in FACS. The labeled antibodies exhibited enhanced binding affinity and specificity towards their targets compared to non-labeled counterparts, illustrating its utility in immunological research.

Mechanism of Action

The mechanism of action of N-(Azido-peg3)-N-biotin-peg4-methylester involves:

    Azide Group: The azide group participates in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.

    Biotin Moiety: The biotin moiety binds strongly to streptavidin, enabling the capture and detection of biotinylated molecules.

    PEG Spacer: The PEG spacer improves solubility and reduces steric hindrance, enhancing the efficiency of bioconjugation reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Structural and Functional Differences

The table below contrasts the target compound with structurally related PEG-based bioconjugation reagents:

Compound Name CAS No. Functional Groups PEG Chain Length Molecular Weight Key Applications Reference
N-(Azido-PEG3)-N-Biotin-PEG4-Methylester 2100306-76-9 Biotin, Azide, Methyl Ester PEG3 + PEG4 706.9 PROTACs, biolabeling, click chemistry
N-(Azido-PEG4)-N-bis(PEG4-Acid) 2093152-80-6 Biotin, Azide, Two Carboxylic Acids PEG4 + PEG4 714.81 Sequential amide coupling, biotinylation
Biotin-PEG4-Alkyne 1458576-00-5 Biotin, Alkyne PEG4 ~600–800* Click chemistry, protein labeling
N-(Azido-PEG3)-N-bis(PEG4-Acid) - Azide, Two Carboxylic Acids PEG3 + PEG4 714.81 Polymer conjugation, crosslinking
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS 2353409-72-8 Biotin, DBCO, NHS Ester PEG4 + PEG4 ~900–1000* Strain-promoted click chemistry, NHS coupling

*Molecular weights estimated based on structural analogs.

Performance and Research Findings

Click Chemistry Efficiency
  • This compound : Demonstrates high reactivity in CuAAC and SPAAC due to the azide group. The PEG spacer minimizes steric hindrance, enhancing conjugation efficiency .
  • Biotin-PEG4-Alkyne : Compatible with azide-bearing molecules but lacks the dual functionalization (azide + biotin) of the target compound, limiting its versatility .

Commercial Availability and Customization

  • This compound is available from suppliers like Ruixi Biological and Xi’an Dianhua Biotechnology, with options for custom PEG chain lengths and functional group modifications .
  • Biotin-PEG4-Alkyne and N-(DBCO-PEG4)-N-Biotin-PEG4-NHS are widely used but lack the branched PEG architecture of the target compound, which enhances payload capacity in PROTAC designs .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(Azido-PEG3)-N-Biotin-PEG4-Methylester, and how do they influence its reactivity in bioconjugation?

  • Answer : The compound comprises three functional components:

  • Biotin : Enables high-affinity binding to streptavidin/avidin, critical for pull-down assays or protein isolation .
  • Azide group : Participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions for site-specific conjugation .
  • PEG chains : The branched PEG3 and PEG4 spacers enhance solubility, reduce steric hindrance, and improve biocompatibility .
  • Methodological Tip : Confirm azide reactivity via IR spectroscopy (peak ~2100 cm⁻¹ for N₃) and biotin functionality using streptavidin-coated ELISA plates .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis or storage?

  • Answer : Use a combination of:

  • NMR (¹H/¹³C) : To validate PEG chain integrity and methyl ester functionality .
  • Mass Spectrometry (ESI-TOF) : Confirm molecular weight (706.9 g/mol) and detect degradation products .
  • HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 280 nm (biotin absorbance) .
  • Storage : Maintain at -20°C in anhydrous DMSO or dry powder to prevent hydrolysis of the methyl ester .

Q. What are the primary applications of this compound in basic biological research?

  • Answer :

  • Biotinylation : Label cell-surface proteins for affinity purification or imaging via streptavidin probes .
  • Click Chemistry : Conjugate alkyne-modified probes (e.g., fluorophores, drugs) for targeted delivery .
  • Protein-Protein Interaction Studies : Serve as a heterobifunctional linker to crosslink interacting partners .

Advanced Research Questions

Q. How can the PEG spacer length and branching in this compound impact PROTAC design and efficacy?

  • Answer :

  • Branching : The dual PEG3/PEG4 structure balances flexibility and rigidity, optimizing ternary complex formation (POI-Linker-E3 ligase) .
  • Length : Longer PEG chains (e.g., PEG4 vs. PEG3) may reduce steric clashes but increase hydrophilicity, potentially altering cellular uptake .
  • Methodological Tip : Compare degradation efficiency (DC₅₀) of PROTACs with varying PEG lengths using Western blotting or cellular ubiquitination assays .

Q. What strategies mitigate solubility challenges when formulating this compound for in vivo studies?

  • Answer :

  • PEGylation : The inherent PEG chains improve aqueous solubility, but further optimization may involve:
  • Co-solvents (e.g., cyclodextrins) for intravenous delivery .
  • Nanoformulation (liposomes) to enhance bioavailability .
  • Analytical Validation : Use dynamic light scattering (DLS) to assess aggregation and SEC-HPLC for stability profiling .

Q. How should researchers address contradictory data on linker performance in PROTAC applications?

  • Answer :

  • Controlled Variables : Standardize cell lines, E3 ligase expression levels, and proteasome activity assays .
  • Linker Comparison : Synthesize analogs (e.g., linear vs. branched PEGs) and evaluate degradation kinetics via time-course experiments .
  • Data Normalization : Use internal controls (e.g., β-actin) and replicate experiments across independent labs .

Q. Can the biotin moiety interfere with downstream assays, and how can this be resolved?

  • Answer :

  • Interference Risks : Endogenous biotin (e.g., in serum) may cause false positives in streptavidin-based assays .
  • Mitigation :
  • Block free biotin with avidin pretreatment .
  • Use cleavable linkers (e.g., disulfide bonds) to release targets post-capture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.